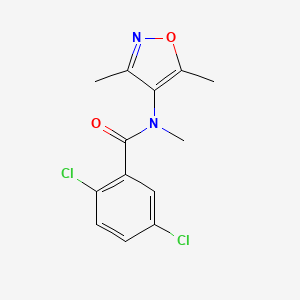![molecular formula C13H9ClFN3O B7585138 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have been developed for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole exerts its therapeutic effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting JAK enzymes, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole can block the downstream signaling of cytokines, resulting in the suppression of the immune response.
Biochemical and Physiological Effects:
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to have potent anti-inflammatory effects in preclinical studies. In animal models of autoimmune diseases, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to reduce inflammation, joint damage, and disease activity. In clinical studies, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to improve the symptoms of rheumatoid arthritis and psoriasis, as well as reduce the risk of disease flares in patients with inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has several advantages for use in lab experiments. It is a potent and selective JAK inhibitor, which allows for the specific inhibition of JAK enzymes without affecting other signaling pathways. It also has good pharmacokinetic properties, which allows for effective dosing and administration in animal models. However, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has some limitations for use in lab experiments. It is a synthetic compound, which can limit its availability and increase its cost. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has shown great promise as a therapeutic agent for various autoimmune diseases. However, there are still many unanswered questions regarding its mechanism of action, long-term safety, and potential for combination therapy with other drugs. Future research should focus on elucidating the molecular mechanisms of 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole, as well as exploring its potential for use in combination therapy with other JAK inhibitors or biologics. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole in patients with autoimmune diseases.
Synthesemethoden
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole is synthesized by a multistep process that involves the reaction of 4-chloropyrazole with 3-fluorobenzaldehyde in the presence of a base to form the intermediate compound 2-(4-chloropyrazol-1-yl)-5-(3-fluorobenzylidene)oxazolone. This intermediate is then reacted with formaldehyde and a reducing agent to form the final product, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. By inhibiting JAK enzymes, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole can suppress the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O/c14-10-5-17-18(7-10)8-13-16-6-12(19-13)9-2-1-3-11(15)4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIORSLDZDTWJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)





![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)

![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)
